N-(5-(3-(phenylsulfonyl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
Description
N-(5-(3-(Phenylsulfonyl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a heterocyclic compound featuring a bicyclic thiazolo[5,4-c]pyridine core. The compound is substituted at position 5 with a 3-(phenylsulfonyl)propanoyl group and at position 2 with a furan-3-carboxamide moiety. The phenylsulfonyl group may enhance metabolic stability and influence target binding through hydrophobic or π-π interactions, while the furan carboxamide introduces hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[5-[3-(benzenesulfonyl)propanoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c24-18(8-11-30(26,27)15-4-2-1-3-5-15)23-9-6-16-17(12-23)29-20(21-16)22-19(25)14-7-10-28-13-14/h1-5,7,10,13H,6,8-9,11-12H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAQSCOELVFILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Compound 2 replaces the sulfonyl group with a benzothiazole carbonyl, introducing a planar aromatic system that may alter electronic properties .
- Position 2 :
- The target’s furan-3-carboxamide differs from Compound 1’s smaller acetamide and Compound 2’s thiophene-3-carboxamide . Furan (oxygen-containing) vs. thiophene (sulfur-containing) may impact solubility and aromatic interactions.
Physicochemical Properties
Predicted or experimental data for the compounds are summarized below:
Analysis :
- Compound 2’s higher molecular weight (426.54 vs. ~388.8 for Compound 1) reflects its benzothiazole and thiophene substituents .
Functional Implications
Electronic and Steric Effects :
- The 3-chloro-4-fluorophenylsulfonyl group in Compound 1 introduces electron-withdrawing halogens, which could enhance metabolic stability but reduce solubility compared to the target’s unsubstituted phenylsulfonyl .
- The benzothiazole carbonyl in Compound 2 may engage in π-stacking interactions due to its extended aromatic system, unlike the target’s propanoyl-linked phenylsulfonyl .
Solubility and Bioavailability :
- The furan-3-carboxamide in the target compound (oxygen-containing) likely improves water solubility compared to Compound 2’s thiophene-3-carboxamide (sulfur-containing), which is more lipophilic .
- Compound 1’s acetamide (smaller substituent) may facilitate membrane permeability relative to the bulkier carboxamide groups in the target and Compound 2 .
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